molecular formula C3H5N3O4 B3088445 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate CAS No. 1185301-74-9

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate

Cat. No.: B3088445
CAS No.: 1185301-74-9
M. Wt: 147.09
InChI Key: QFUXPAMLNKWLPP-UHFFFAOYSA-N
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Description

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate is a heterocyclic compound with the molecular formula C3H3N3O3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate typically involves the cyclization of appropriate precursors. One common method involves refluxing 1,2,4-triazole-3-carboxylic acid with sodium in absolute ethanol, followed by the addition of ethyl bromoacetate. The reaction mixture is then refluxed for several hours, and the solvent is evaporated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium, ethyl bromoacetate, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as ethanol or methanol, with reaction times ranging from several minutes to hours .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl bromoacetate yields ethyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate .

Scientific Research Applications

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate is unique due to its specific functional groups and the presence of a hydrate form

Properties

IUPAC Name

5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3.H2O/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXPAMLNKWLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)N1)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate
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5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate
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5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate
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Reactant of Route 5
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate
Reactant of Route 6
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate

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